molecular formula C11H20N2O4 B6618359 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid CAS No. 1273566-82-7

1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid

Cat. No.: B6618359
CAS No.: 1273566-82-7
M. Wt: 244.29 g/mol
InChI Key: BHHMBSJKWNFLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group, which means it can be removed under acidic conditions. This compound is valuable in various chemical reactions and research applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid typically involves the reaction of 1,4-diazepane-6-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which enhance the efficiency, versatility, and sustainability of the synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid is widely used in scientific research, including:

    Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: In the synthesis of biologically active molecules and drug development.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(tert-butoxy)carbonyl]-piperazine-2-carboxylic acid
  • 1-[(tert-butoxy)carbonyl]-piperidine-4-carboxylic acid
  • 1-[(tert-butoxy)carbonyl]-azepane-3-carboxylic acid

Uniqueness

1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to six-membered ring analogs. This uniqueness makes it valuable in specific synthetic applications where different reactivity and stability profiles are required .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-6-8(7-13)9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHMBSJKWNFLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.